p-Aminophenyl Arsenoxide

Vue d'ensemble

Description

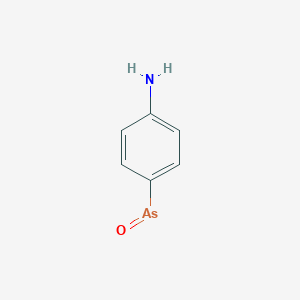

p-Aminophenyl arsenoxide (CAS 1122-90-3; C₆H₆AsNO) is an organic arsenic compound characterized by a benzene ring substituted with an amino group and an arsenoxide moiety . It is structurally distinct from inorganic arsenic trioxide (As₂O₃) due to its aromatic organic backbone. p-APAO has garnered attention in biomedical research for its interaction with the promyelocytic leukemia–retinoic acid receptor alpha (PML–RARα) fusion protein, mirroring the mechanism of arsenic trioxide in treating acute promyelocytic leukemia (APL) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Aminophenylarsenoxide can be synthesized through several methods. One common approach involves the reaction of aniline with arsenic trioxide in the presence of hydrochloric acid. The reaction mixture is then heated to facilitate the formation of 4-aminophenylarsenoxide .

Industrial Production Methods: In industrial settings, the production of 4-aminophenylarsenoxide often involves the use of advanced chemical reactors and controlled environments to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and recrystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminophenylarsenoxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acids, while reduction can produce arsenic hydrides .

Applications De Recherche Scientifique

Organic Synthesis

APAO serves as a reagent in organic synthesis and is a precursor for synthesizing other organoarsenic compounds. Its reactivity allows it to participate in various chemical transformations that are essential for developing new materials and chemicals .

Biological Studies

In biological research, APAO is utilized to investigate arsenic-binding proteins and their interactions. This is particularly relevant in studying cellular processes influenced by arsenic compounds, including protein folding and cellular signaling pathways .

Cancer Therapy

APAO has been explored for its potential use in cancer therapy, especially concerning its interactions with mitochondrial proteins that regulate reactive oxygen species (ROS) production. These interactions can lead to apoptotic signaling pathways crucial for cancer treatment . For instance, arsenic-based compounds have shown effectiveness against acute promyelocytic leukemia (APL), with APAO being a candidate for further investigation due to its specific binding properties .

Industrial Applications

In industrial settings, APAO is employed in producing specialized chemicals and materials. Its unique properties make it valuable for developing products that require specific organoarsenic functionalities .

Case Study 1: Anticancer Activity

A study demonstrated that APAO could inhibit glycolysis in cancer cells by modifying mitochondrial respiration. This effect was shown to increase ROS production, which subsequently inhibited key glycolytic enzymes like pyruvate dehydrogenase . The findings suggest that APAO's mechanism may involve indirect effects on metabolic pathways critical for cancer cell survival.

Case Study 2: Protein Interaction Studies

Research focusing on the interaction of APAO with thiol groups has illustrated challenges in designing selective inhibitors targeting specific proteins like protein disulfide isomerase (PDI). The high affinity of APAO for reduced cysteine residues complicates targeting due to competition from abundant thiol-containing molecules such as glutathione (GSH).

Mécanisme D'action

The mechanism of action of 4-aminophenylarsenoxide involves its interaction with specific molecular targets, such as proteins containing vicinal cysteine residues. The compound binds to these proteins, altering their structure and function. This interaction can inhibit protein folding and disrupt cellular processes, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Arsenic Trioxide (As₂O₃)

Structural Differences :

- As₂O₃ is inorganic, forming a trigonal pyramidal structure, whereas p-APAO is organic with a planar aromatic ring.

- Molecular Weight : As₂O₃ (197.84 g/mol) vs. p-APAO (183.04 g/mol) .

Functional Comparisons :

Mechanistic Insights :

- Both compounds induce oxidative stress and apoptosis but differ in cellular uptake. p-APAO requires polymerization into trimeric forms for hexose carrier recognition, a step inhibited by OADG via hydrogen bonding and π-π interactions .

Phenylarsine Oxide (PAO)

Structural Similarities :

- PAO (C₆H₅AsO) shares the phenyl-arsenoxide backbone with p-APAO but lacks the amino group .

Functional Contrasts :

- Toxicity : PAO is a potent inhibitor of protein tyrosine phosphatases (PTPs) and disulfide isomerases, whereas p-APAO’s toxicity is linked to arsenic-mediated oxidative stress .

- Applications : PAO is used in biochemical assays to study redox signaling, while p-APAO is explored for targeted cancer therapy .

Other Organic Arsenicals

Compounds like 4-(1,3,2-dithiarsolan-2-yl)aniline (a thiourea-conjugated arsenical) show structural modifications to enhance specificity. Unlike p-APAO, these derivatives often incorporate sulfur atoms to improve stability and reduce off-target effects .

Mechanisms of Toxicity and Detoxification

p-APAO-Specific Detoxification by Carbohydrates

- OADG and COS: At 12 g/L and 10 g/L, respectively, these carbohydrates reduce p-APAO toxicity by 60–80% in S. cerevisiae via: Hydrogen bonding: OADG’s acetyl and amino groups bind p-APAO’s hydroxyl and amino residues. π-π interactions: OADG’s carbonyl groups stabilize p-APAO’s aromatic ring, preventing trimerization .

- Impact on Transport : Trimerized p-APAO mimics hexose structures for cellular uptake. Carbohydrate complexation disrupts this mimicry, reducing arsenic accumulation by 50–70% .

Contrast with Arsenic Trioxide Detoxification

- As₂O₃ detoxification relies on glutathione conjugation, a pathway less effective against p-APAO due to its organic structure .

Pharmacokinetic and Pharmacodynamic Considerations

Activité Biologique

p-Aminophenyl Arsenoxide (APAO) is a compound that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications and interactions with various biochemical pathways. This article delves into the biological activity of APAO, summarizing key research findings, case studies, and relevant data.

Overview of this compound

APAO is an organoarsenic compound derived from p-aminophenol. Its structure includes an arsenic atom bonded to a phenyl group that carries an amino substituent. This configuration allows APAO to engage in diverse biological interactions, particularly with proteins involved in redox reactions and oxidative stress responses.

- Inhibition of Redox-Active Enzymes : APAO has been shown to inhibit enzymes such as protein disulfide isomerase (PDI) and Quiescin sulfhydryl oxidase (QSOX). These enzymes play crucial roles in oxidative protein folding, which is essential for proper protein function and cellular homeostasis .

- Multivalent Interactions : Research indicates that when APAO is modified into bis- and tris-arsenical derivatives, these compounds exhibit enhanced inhibitory effects on oxidative protein folding compared to the monovalent APAO. This multivalency increases the binding efficacy to target proteins containing multiple CxxC motifs .

- Cellular Effects : The biological activity of APAO extends to influencing cellular processes such as apoptosis and proliferation. Studies have demonstrated that APAO can induce cytotoxicity in cancer cell lines by disrupting redox balance and promoting oxidative stress.

Case Studies

- Cancer Cell Lines : In vitro studies have shown that APAO exhibits significant antiproliferative effects against various cancer cell lines. For instance, treatment with APAO led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against specific types of cancer cells.

- Toxicological Assessments : Historical studies on arsenicals indicate that compounds like APAO can produce acute toxicity in animal models. For example, experiments demonstrated that doses as low as 65 mg/kg could result in significant mortality within 24 hours, highlighting the need for careful dosage considerations when exploring therapeutic applications .

Data Table: Biological Activity Summary

Research Findings

- Binding Studies : Binding affinity studies have shown that APAO interacts with PDI and QSOX through non-covalent interactions, leading to the modulation of their enzymatic activities. The binding kinetics suggest a competitive inhibition mechanism, where APAO competes with natural substrates for active sites on these enzymes .

- Oxidative Stress Induction : APAO has been implicated in inducing oxidative stress within cells, leading to increased levels of reactive oxygen species (ROS). This effect can trigger apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.

- Potential Therapeutic Applications : Given its biological activity, there is ongoing research into the potential use of APAO as an anticancer agent or as part of combination therapies aimed at enhancing the efficacy of existing treatments while mitigating side effects associated with traditional arsenic-based therapies .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing p-APAO conjugates with carbohydrates, and how do structural modifications influence cytotoxicity?

Methodological Answer: p-APAO can be synthesized via thiourea-mediated conjugation with carbohydrates, as demonstrated in studies targeting colorectal cancer cells . Key steps include:

- Reacting p-APAO with thiourea derivatives under nitrogen to prevent oxidation.

- Purifying intermediates via column chromatography (e.g., silica gel, eluent: CHCl₃/MeOH 10:1).

- Confirming structure via NMR (¹H/¹³C) and HRMS.

Structural modifications, such as substituting glucose moieties, enhance target specificity and reduce off-target toxicity. For example, glucopyranosyl-conjugated derivatives showed 5-fold higher cytotoxicity in HT-29 cells compared to non-conjugated p-APAO .

Q. How can researchers assess p-APAO’s antimicrobial activity against bacterial models like E. coli?

Methodological Answer: Microcalorimetry is a robust method to evaluate metabolic inhibition in bacterial systems :

- Culture E. coli in nutrient broth with varying p-APAO concentrations (e.g., 0.1–10 µM).

- Monitor metabolic heat flow using an isothermal microcalorimeter (e.g., TAM III).

- Analyze thermokinetic parameters (e.g., growth rate constant, k; maximum heat output, Pₘₐₓ) to quantify dose-dependent inhibition.

Studies show p-APAO derivatives with hydroxyl groups (e.g., 4-(4-hydroxyl-3-methoxylbenzaliminyl)phenyl arsenoxide) exhibit stronger suppression of k values (up to 50%) compared to halogenated analogs .

Q. What safety protocols are critical when handling p-APAO in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (JIS T 8116 standard), N95 masks, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Work in fume hoods with ≥0.5 m/s airflow to minimize inhalation risks.

- Storage: Store in amber vials at 4°C under inert gas (e.g., argon) to prevent oxidation .

- Waste Disposal: Neutralize arsenic waste with 10% NaOH before incineration to avoid environmental release .

Advanced Research Questions

Q. How does p-APAO modulate histone acetylation (e.g., H4K16ac) in cancer cells, and what experimental approaches validate this mechanism?

Methodological Answer: p-APAO inhibits histone acetyltransferase hMOF, reducing H4K16ac levels, a marker of chromatin relaxation :

- Treat cells (e.g., HeLa) with 1–5 µM p-APAO for 24 hr.

- Perform chromatin immunoprecipitation (ChIP) with anti-H4K16ac antibodies.

- Quantify acetylation via Western blot or qPCR targeting gene promoters (e.g., MYC).

Studies show p-APAO decreases H4K16ac by 40–60% in leukemia cells, synergizing with HDAC inhibitors to enhance apoptosis .

Q. What strategies resolve contradictions in p-APAO’s cytotoxicity across cell types (e.g., yeast vs. mammalian cells)?

Methodological Answer:

- Metabolic Profiling: Use LC-MS to compare thiol-rich metabolites (e.g., glutathione) in S. cerevisiae vs. HT-29 cells. Yeast’s higher glutathione levels may neutralize p-APAO via arsenothiol adduct formation, reducing toxicity .

- Genetic Knockouts: Delete GSH1 (glutathione synthase) in yeast to mimic mammalian redox environments, increasing p-APAO sensitivity by 70% .

- Dose-Response Modeling: Apply Hill equation analysis to quantify EC₅₀ shifts; mammalian cells typically show lower EC₅₀ (e.g., 2.5 µM) than yeast (15 µM) .

Q. How does p-APAO interact with the NRF2-Keap1 pathway, and what techniques elucidate its electrophile-sensing role?

Methodological Answer: p-APAO modifies Keap1 cysteine residues (C151, C273), disrupting NRF2 ubiquitination :

- Pull-Down Assays: Incubate Keap1-Flag lysates with biotinylated p-APAO (10 µM, 1 hr), then analyze binding via streptavidin beads and SDS-PAGE.

- ARE-Luciferase Reporter: Transfect cells with antioxidant response element (ARE)-driven luciferase. p-APAO (5 µM) induces a 3-fold increase in luminescence, confirming NRF2 activation .

- Mass Spec: Identify alkylated cysteines using tryptic digests and LC-MS/MS (e.g., Q-Exactive HF).

Q. Data Contradictions & Validation

Q. Conflicting reports note p-APAO’s dual role in apoptosis (pro- vs. anti-apoptotic). How can researchers contextualize these findings?

Methodological Answer:

- Cell-Type Specificity: Test p-APAO in isogenic cell lines (e.g., PML-RARα-positive NB4 vs. PML-RARα-negative HL-60). Apoptosis is prominent in NB4 (IC₅₀ = 1.8 µM) due to PML-RARα degradation, absent in HL-60 .

- Redox Profiling: Measure ROS (e.g., H₂DCFDA staining) and GSH/GSSG ratios. Pro-apoptotic effects correlate with ROS > 200% baseline, while anti-apoptotic outcomes occur in GSH-rich environments .

Propriétés

IUPAC Name |

4-arsorosoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO/c8-6-3-1-5(7-9)2-4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLTUGUMYQENMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73791-39-6 (dihydrate) | |

| Record name | 4-Aminophenylarsenoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70149955 | |

| Record name | 4-Aminophenylarsenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-90-3 | |

| Record name | 4-Arsenosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylarsenoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Arsenosoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminophenylarsenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOPHENYLARSENOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80F4IJC71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.